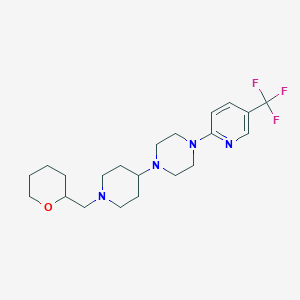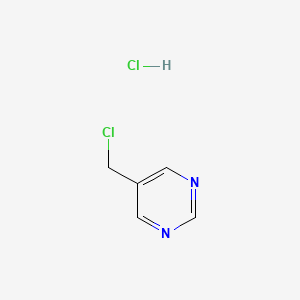![molecular formula C13H13F3N4O B2375677 N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 956742-44-2](/img/structure/B2375677.png)
N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-[3-(trifluoromethyl)phenyl]urea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their ability to form multiple hydrogen bonds, which can enhance binding affinity to biological targets .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a urea core, with a 1,3-dimethyl-1H-pyrazol-5-yl group and a 3-(trifluoromethyl)phenyl group attached to the nitrogen atoms of the urea .Chemical Reactions Analysis
Urea derivatives can undergo a variety of chemical reactions, depending on the substituents attached to the urea core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s reactivity .Applications De Recherche Scientifique
MAP Kinase Inhibition
- N-pyrazole, N'-thiazole-ureas, structurally related to the queried compound, are potent inhibitors of p38α mitogen-activated protein kinase (MAPK). These compounds, including 4-(3-tert-Butyl-5-{[(1,3-thiazol-2-ylamino)carbonyl]amino}-1H-pyrazol-1-yl)-phenyl]acetic acid, demonstrate significant inhibition of p38α activity and MK2 phosphorylation in cells (Getlik et al., 2012).
Anti-Staphylococcal Activity
- 4-diazopyrazole derivatives, synthesized from 1-(R-substituted-phenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)ureas, show notable anti-staphylococcal properties, with certain compounds exhibiting significant inhibition of biofilm formation in Staphylococcus aureus strains (Raimondi et al., 2012).
Pyranopyrazoles Synthesis
- A series of pyranopyrazoles, including derivatives of 1,3-dimethyl-1H-pyrazol-5-yl, have been synthesized and characterized, with theoretical studies providing insights into their molecular orbitals and nodal patterns (Al-Amiery et al., 2012).
Anticancer Applications
- Novel pyridine derivatives bearing structures similar to the queried compound demonstrate significant in vitro anticancer activity against various cancer cell lines, including liver, colon, and breast cancer cells. Some compounds within this series showed higher antitumor activity than standard drugs (Hafez & El-Gazzar, 2020).
Antimicrobial Activity
- N-Benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, a compound related to the query, demonstrates moderate antimicrobial activity, indicating its potential use in infection control (Demirci, 2016).
Spectral Property Analysis
- Studies on compounds with a pyrazole structure, such as N-(coumarin-3-yl)-N'-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea, provide detailed information on their crystal structure and spectral properties, enhancing our understanding of their chemical characteristics (Zhang et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O/c1-8-6-11(20(2)19-8)18-12(21)17-10-5-3-4-9(7-10)13(14,15)16/h3-7H,1-2H3,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZCAOAGIHTTDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B2375594.png)
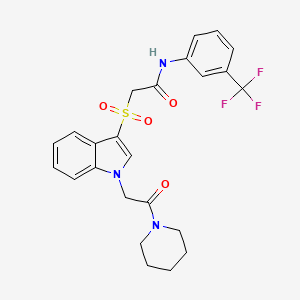
![2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B2375598.png)


![3-[(2-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375605.png)
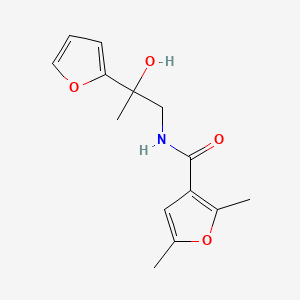
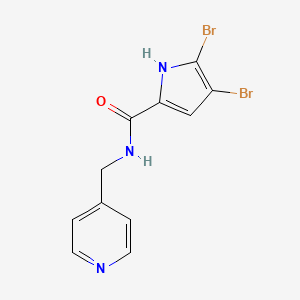
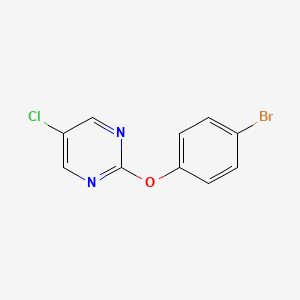
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2375609.png)
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375610.png)
![Ethyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2375611.png)
